Cas no 886907-40-0 (1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
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- Inchi: 1S/C13H18N6O3/c1-7-8(2)19-9-10(14-12(19)18(15-7)5-6-20)16(3)13(22)17(4)11(9)21/h8,20H,5-6H2,1-4H3
- InChI Key: XLXDFSXXIAREOE-UHFFFAOYSA-N
- SMILES: N12C(C)C(C)=NN(CCO)C1=NC1=C2C(=O)N(C)C(=O)N1C
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2644-0086-3mg |
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
886907-40-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2644-0086-5μmol |
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
886907-40-0 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2644-0086-10μmol |
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
886907-40-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2644-0086-10mg |
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
886907-40-0 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2644-0086-2mg |
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
886907-40-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2644-0086-2μmol |
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
886907-40-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2644-0086-4mg |
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
886907-40-0 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2644-0086-1mg |
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
886907-40-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2644-0086-5mg |
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
886907-40-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 |
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on 1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
Introduction to 1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione (CAS No. 886907-40-0)
The compound 1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione, identified by its CAS number 886907-40-0, represents a novel heterocyclic molecule with significant potential in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the triazino[4,3-g]purine class of nucleoside analogs, which have garnered considerable attention due to their structural complexity and biological activity. The presence of multiple functional groups, including hydroxyl and methyl substituents, contributes to its unique chemical properties and reactivity.
Recent advancements in medicinal chemistry have highlighted the importance of designing molecules with precise structural motifs to modulate biological pathways effectively. The tetramethyl substitution pattern in the purine core of this compound enhances its stability and interactions with biological targets. Additionally, the 2-hydroxyethyl side chain introduces a polar region that can improve solubility and binding affinity in biological systems. These features make it an attractive candidate for further investigation in drug discovery.
One of the most compelling aspects of this compound is its potential application in the development of antiviral and anticancer agents. The triazino[4,3-g]purine scaffold is known for its ability to mimic natural nucleobases and interfere with DNA/RNA synthesis in pathogens. Studies have shown that similar analogs can exhibit inhibitory effects on viral polymerases and kinases by competing with natural substrates or inducing structural changes in target enzymes. The 1-(2-hydroxyethyl) moiety may further enhance these effects by improving pharmacokinetic properties such as absorption and distribution.
In vitro studies have begun to explore the mechanism of action of this compound. Initial experiments suggest that it can inhibit specific enzymes involved in viral replication by binding to their active sites. The 3,4,7,9-tetramethyl groups contribute to high-affinity interactions through hydrophobic and van der Waals forces. Furthermore, the 6,8-dione functionality may participate in hydrogen bonding or other non-covalent interactions with biological targets. These interactions are critical for determining the compound's efficacy and selectivity.
The synthesis of this compound presents a fascinating challenge due to its complex structure. Multi-step organic reactions are required to construct the triazino[4,3-g]purine core while introducing the desired substituents at specific positions. Advanced synthetic techniques such as transition-metal catalysis and protecting group strategies have been employed to achieve high yields and purity. The development of efficient synthetic routes is essential for scaling up production and conducting comprehensive biological evaluations.
From a computational chemistry perspective, molecular modeling has been instrumental in understanding the interactions between this compound and potential biological targets. Docking studies have predicted favorable binding modes with viral proteases and kinases. These predictions provide valuable insights for medicinal chemists to optimize the structure further by modifying substituents or adding new functional groups. The integration of experimental data with computational models enhances the rational design process.
Preclinical studies are underway to assess the safety and efficacy of this compound in animal models. Initial results indicate that it exhibits promising antiviral activity without significant toxicity at therapeutic doses. Pharmacokinetic profiles suggest moderate bioavailability and prolonged half-life after oral administration. These findings are encouraging for advancing this compound into clinical trials for treating viral infections.
The broader implications of this research extend beyond antiviral applications. The structural framework of this compound may inspire new generations of nucleoside analogs with enhanced therapeutic profiles. By leveraging knowledge from related studies on triazino[4,3-g]purines and other heterocyclic derivatives, researchers can develop innovative strategies for addressing unmet medical needs.
Future directions include exploring derivative compounds with modified functional groups to improve pharmacological properties such as potency or selectivity. Additionally,investigations into combination therapies involving this compound with other antiviral agents could provide synergistic effects against resistant strains or multi-drug resistant pathogens.
In conclusion,1-(2-hydroxyethyl)-3,,4,,7,,9-tetramethyl-,1H,,4H,,6H,,7H,,8H,,9H-,1,,2,,4triazino[,4],[]g]purine-(6,)(8)dione (CAS No., 886907-40-0) represents a structurally complex yet biologically promising molecule with significant potential in pharmaceutical applications., Its unique features make it an attractive candidate for further development., As research progresses., it is anticipated that additional insights into its mechanisms of action will emerge., paving way new therapeutic approaches against viral diseases..
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